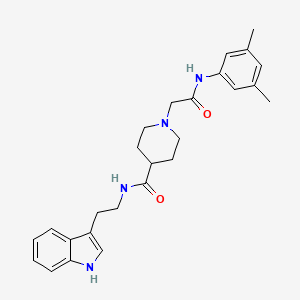

![molecular formula C7H8BrN3S B2560094 [(3-Bromophenyl)amino]thiourea CAS No. 900018-75-9](/img/structure/B2560094.png)

[(3-Bromophenyl)amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

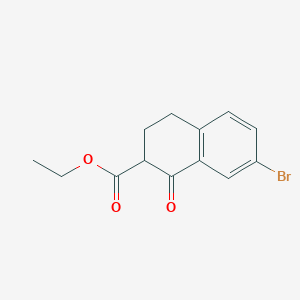

“[(3-Bromophenyl)amino]thiourea” is a chemical compound with the IUPAC name N-(3-bromophenyl)hydrazinecarbothioamide . It has a molecular weight of 246.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) .

Chemical Reactions Analysis

Thiourea derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can form complexes with water molecules through hydrogen bonding .

Physical and Chemical Properties Analysis

“this compound” is a solid compound stored at room temperature . It has a molecular weight of 246.13 .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Medicinal Applications

Thiourea derivatives serve as versatile ligands in coordination chemistry, forming complexes with metals such as copper (Cu), silver (Ag), and gold (Au). These complexes have been investigated for their biological and medicinal implications. Coordination with suitable metal ions enhances the biological activities of thiourea derivatives, offering potential advancements in pharmaceutical chemistry. Such metal-thiourea complexes have shown improved activities, hinting at their utility in designing new drugs and therapeutic agents (Khan et al., 2020).

Chemosensing

Thiourea derivatives are also noteworthy for their application in analytical chemistry as chemosensors. Thanks to the nucleophilic characteristics of sulfur (S) and nitrogen (N) atoms in thioureas, these compounds are capable of forming inter- and intramolecular hydrogen bonds, making them effective in detecting anions and cations. This property is particularly beneficial for identifying environmental pollutants and for applications in biological samples. Recent advances in thiourea-based chemosensors have provided sensitive, selective, and simple methods for detecting various analytes, including anions like CN-, AcO-, and F-, as well as neutral molecules such as ATP and DCP, highlighting their significance in environmental and agricultural sciences (Al-Saidi & Khan, 2022).

Biological Properties and Applications

The chemistry, coordination, structure, and biological properties of thiourea derivatives have been extensively reviewed, showcasing their broad application spectrum. From serving as ligands in coordination chemistry to their roles in novel applications of transition metal complexes, thiourea derivatives have demonstrated significant versatility. Their biological activities, facilitated through intra- and intermolecular hydrogen bonding, open up avenues for high-throughput screening assays and structure–activity relationship analyses, promising an interdisciplinary approach combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Environmental and Agricultural Implications

In environmental science, thiourea derivatives have been explored as alternative leaching agents in gold recovery processes. Their potential to offer commercial benefits and address research challenges associated with performance and environmental impacts positions them as promising candidates for sustainable mining practices. The exploration of thiourea vs. cyanide for gold extraction underlines the ongoing research into more environmentally friendly and efficient leaching agents (Borda & Torres, 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiourea derivatives, to which [(3-bromophenyl)amino]thiourea belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

The broad range of biological activities associated with thiourea derivatives suggests that this compound may interact with its targets in a variety of ways, potentially leading to changes in cellular function or structure .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it is likely that this compound may influence multiple biochemical pathways .

Result of Action

The broad range of biological activities associated with thiourea derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

(3-bromoanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRBZVCWCFGIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2560012.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560015.png)

![1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2560019.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)